molecular formula C9H5N3O3 B034554 3-Azido-7-hydroxycoumarin CAS No. 817638-68-9

3-Azido-7-hydroxycoumarin

Cat. No.: B034554
CAS No.: 817638-68-9
M. Wt: 203.15 g/mol
InChI Key: KKJNQKVCZCNJDI-UHFFFAOYSA-N
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Description

3-Azido-7-hydroxycoumarin is a fluorogenic compound known for its unique properties in click chemistry. It is a derivative of coumarin, a naturally occurring compound found in many plants. The molecular formula of this compound is C9H5N3O3, and it has a molecular weight of 203.15 g/mol . This compound is particularly notable for its ability to emit intense fluorescence only after undergoing a click reaction, making it highly valuable in various scientific applications .

Chemical Reactions Analysis

3-Azido-7-hydroxycoumarin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper (I) catalysts for click reactions and various azides for substitution reactions. The major products formed are typically triazoles and other substituted derivatives .

Comparison with Similar Compounds

3-Azido-7-hydroxycoumarin is unique due to its specific click-reactive properties and intense fluorescence emission. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and fluorescence characteristics, highlighting the unique properties of this compound.

Properties

IUPAC Name

3-azido-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJNQKVCZCNJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648782
Record name 3-Azido-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817638-68-9
Record name 3-Azido-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azido-7-hydroxycoumarin
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Synthesis routes and methods

Procedure details

A mixture of 2,4-dihydroxy benzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), anhydrous sodium acetate (60 mmol) in acetic anhydride (100 ml) was refluxed under stirring for 4 hours. The reaction mixture was poured onto icde to give a yellow precipitate. After filtration, the yellow solid washed with ice water before it was refluxed in a solution of concentrated HCl and ethanol (2:1, 30 ml) for 1 hour, then ice water was added to dilute the solution. The solution was then cooled in an ice bath and NaNO2 (40 mmol) was added. The mixture was stirred for 5-10 minutes and NaN3 (60 mmol) was added in portions. After stirring for another 15 minutes, the resulting precipitate was filtered off, washed with water, and dried under reduced pressure to afford a brown solid: 2.2 g (54% overall yield). The product was pure enough for further reactions. 1H NMR (DMSO-d6, 300 MHz) δ 6.74 (d, J=2.2 Hz, 1H), 6.79 (dd, J=8.4. 2.2 Hz, 1H), 7.47 (d, J=8.5 Hz, 1H), 7.56 (s, 1H). 13C NMR (DMSO-d6, 75 MHz) δ 161.0, 158.0, 153.4, 128.7, 128.5, 121.8, 114.5, 112.0, 102.7. IR (KBr): 3296 (s), 2125 (vs), 1680 (s), 1620 (m), 1321 (s). EI-HRMS m/e calculated for M+ C9H5N3O3 203.0331; found 203.0326.
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60 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-Azido-7-hydroxycoumarin itself does not directly interact with a biological target. Instead, it acts as a fluorogenic probe in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. [, , , , , , , , , , , , , , , , , , , ] This reaction forms a stable, fluorescent 1,2,3-triazole conjugate with an alkyne-modified biomolecule. [, , , , , , , , , , , , , , , ] The downstream effect is a significant increase in fluorescence, allowing for visualization or quantification of the target molecule. [, , , , , , , , , , , , , , , , , , , ]

A: * Molecular Formula: C9H5N3O3* Molecular Weight: 203.15 g/mol* Spectroscopic Data: this compound is practically non-fluorescent before the click reaction. [, , ] After forming the triazole conjugate, strong fluorescence is observed. The exact excitation and emission wavelengths depend on the coupled alkyne molecule.

A: this compound has been successfully used in various biological applications, demonstrating compatibility with cells, proteins, and DNA. [, , , , , , , , , , , , , , , , , , , ] While specific stability studies are limited in the provided research, its successful application in various contexts suggests reasonable stability under standard laboratory conditions.

A: this compound itself is not a catalyst. It serves as a reagent in the CuAAC click reaction, which is catalyzed by Copper(I). [, , , , , , , , , , , , , , , , , , , ] The reaction is highly selective for alkynes in the presence of other functional groups found in biomolecules. Applications include:

  • Labeling of newly synthesized proteins: This allows for the visualization and tracking of protein synthesis and localization in cells. [, , ]
  • Detection of fatty acylated proteins: Using alkyne-modified fatty acids, researchers can study protein acylation processes. []
  • DNA labeling and detection: Incorporating alkyne-modified nucleotides allows for visualization of DNA in proliferating cells and other applications. [, ]
  • Biosensor development: this compound has been incorporated into fluorescent biosensors for detecting DNA, ATP, and copper ions. [, , , ]

ANone: While the provided research doesn't delve into detailed SAR studies, some observations can be made:

  • Importance of the azide group: The azide group is essential for the CuAAC click reaction and subsequent fluorescence enhancement. [, , , , , , , , , , , , , , , , , , , ]
  • Influence of conjugated molecule: The fluorescence properties of the triazole product depend on the alkyne molecule conjugated to this compound. For example, conjugates with 7-deazapurine bases exhibit stronger fluorescence quenching than pyrimidine conjugates. []

ANone: The provided research primarily focuses on the application of this compound. Specific details about its stability under various conditions and formulation strategies are not explicitly discussed.

A: While the provided articles don't provide a historical overview, the development of the CuAAC click reaction by Sharpless and others in the early 2000s marked a turning point for bioorthogonal chemistry. [, , , , , , , , , , , , , , , , , , , ] The use of this compound as a fluorogenic probe in this reaction has since become widely adopted, enabling numerous applications in chemical biology, cell imaging, and diagnostics.

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